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Compound Name: H-Tyr-D-Ala-Gly-Phe-Met-NH2

Cat. No.: B10853613 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Endogenous enkephalins, potent opioid peptides with significant analgesic properties, are of

limited therapeutic utility due to their rapid degradation by endogenous peptidases. This has

spurred the development of a wide array of synthetic enkephalin analogs designed to exhibit

enhanced metabolic stability and improved pharmacokinetic profiles. This guide provides a

comparative analysis of the metabolic stability of various enkephalin analogs, supported by

experimental data, to aid researchers in the selection and development of more effective opioid

therapeutics.

Quantitative Comparison of Metabolic Stability
The metabolic stability of enkephalin analogs is a critical determinant of their in vivo efficacy

and duration of action. The following table summarizes the half-life of several notable analogs

in different biological matrices, providing a quantitative basis for comparison.
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Enkephalin
Analog

Modification
Biological
Matrix

Half-life (t½) Reference

Leu-Enkephalin Native Peptide Murine Plasma 25 min [1]

Met-Enkephalin Native Peptide

Human Serum

(Crohn's Disease

- Male)

13.61 min [2]

Met-Enkephalin Native Peptide

Human Serum

(Crohn's Disease

- Female)

21.84 min [2]

KK-103

N-pivaloyl

modification of

Leu-Enkephalin

Murine Plasma 37 hours [1]

Analog 1

H₂N-Tyr-d-Thr-

Gly-Phe-Leu-

Ser-CONH₂

Rat Plasma 331 min [3]

Analog 2

H₂N-Tyr-d-Thr-

Gly-Phe-Leu-

Ser(β-d-Glc)-

CONH₂

(Glycosylated)

Rat Plasma 164 min

Analog 1

H₂N-Tyr-d-Thr-

Gly-Phe-Leu-

Ser-CONH₂

Rat Brain

Homogenate
>500 min

Analog 2

H₂N-Tyr-d-Thr-

Gly-Phe-Leu-

Ser(β-d-Glc)-

CONH₂

(Glycosylated)

Rat Brain

Homogenate
89 min

LYS739 &

LYS744

C-terminal

modification with

a lipophilic

moiety

Human Plasma

>98% and >90%

remaining after 4

and 42 days,

respectively
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Biphalin

Dimeric

enkephalin

analog

Not specified -

p-[Cl-

Phe4,4']biphalin

Chlorohalogenat

ed biphalin
Not specified

Increased

biological

stability

compared to

biphalin

Experimental Protocols
A standardized methodology is crucial for the accurate assessment and comparison of the

metabolic stability of enkephalin analogs. Below is a detailed protocol for a typical in vitro

plasma stability assay.

In Vitro Plasma Stability Assay Protocol
1. Objective: To determine the rate of degradation of an enkephalin analog in plasma.

2. Materials:

Test enkephalin analog
Control compound (e.g., a compound with known stability)
Pooled plasma from the desired species (e.g., human, rat, mouse) stored at -80°C
Phosphate-buffered saline (PBS), pH 7.4
Acetonitrile (ACN)
Methanol (MeOH)
Formic acid
Internal standard (IS) for LC-MS/MS analysis
96-well microtiter plates
Incubator shaker set to 37°C
Centrifuge
LC-MS/MS system

3. Procedure:

Preparation of Solutions:
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Prepare a stock solution of the test enkephalin analog and control compound in a suitable
solvent (e.g., DMSO).
Prepare a working solution by diluting the stock solution in PBS to the desired final
concentration (e.g., 1 µM).
Prepare a quenching solution of ACN/MeOH (1:1, v/v) containing the internal standard.

Incubation:

Thaw the pooled plasma at 37°C.
In a 96-well plate, add the test analog working solution to the plasma at a specified ratio
(e.g., 1:1 v/v).
Incubate the plate at 37°C with gentle agitation.
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

Sample Processing:

At each time point, transfer an aliquot of the incubation mixture to a new plate containing the
cold quenching solution to stop the enzymatic reaction and precipitate plasma proteins.
Centrifuge the plate to pellet the precipitated proteins.

LC-MS/MS Analysis:

Transfer the supernatant to a new plate for analysis.
Analyze the concentration of the parent enkephalin analog in the supernatant using a
validated LC-MS/MS method.

Data Analysis:

Calculate the percentage of the parent compound remaining at each time point relative to the
0-minute sample.
Plot the natural logarithm of the percentage of the remaining compound against time.
Determine the degradation rate constant (k) from the slope of the linear regression.
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualizing Key Processes
To better understand the context of enkephalin analog stability, the following diagrams illustrate

the general signaling pathway of enkephalins and a typical experimental workflow for

assessing metabolic stability.
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Caption: General signaling pathway of enkephalin analogs.
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Caption: Experimental workflow for in vitro plasma stability assay.

Conclusion
The development of metabolically stable enkephalin analogs is a promising strategy for

creating potent and long-lasting analgesics with potentially fewer side effects than traditional
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opioids. As demonstrated, various chemical modifications, such as N-terminal acylation,

glycosylation, and dimerization, can significantly enhance the plasma half-life of these

peptides. The data and protocols presented in this guide offer a valuable resource for the

rational design and comparative evaluation of novel enkephalin-based therapeutics. Future

research should focus on establishing standardized protocols to facilitate more direct

comparisons between different classes of analogs and to better predict their in vivo

performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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